N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C20H24FN3O and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeled Antagonists for Neuroimaging
One of the notable applications of compounds structurally related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide is their use as radiolabeled antagonists in neuroimaging. Specifically, [18F]p-MPPF has been utilized in the study of 5-HT1A receptors with PET (Positron Emission Tomography), aiding in the exploration of the serotonergic neurotransmission in various species, including humans. This compound's chemistry, radiochemistry, animal data (rats, cats, and monkeys) with autoradiography and PET, human data with PET, toxicity, and metabolism have been thoroughly investigated, making it a valuable tool in neuroscientific research (Plenevaux et al., 2000).
Protein Kinase Inhibitors
Another application is found in the synthesis of protein kinase inhibitors using a hybrid flow and microwave approach. The related compounds, including the piperazinyl analogue CTx-0294885, demonstrated a methodology that reduced synthetic steps, improved overall yields, and increased atom economy. This highlights the compound's relevance in the development of new therapeutic agents targeting protein kinases, essential in the regulation of cell functions (Russell et al., 2015).
Dopamine D(3) Receptor Ligands
Further research into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides revealed their potency and selectivity as dopamine D(3) receptor ligands. Modifications of the benzamide PB12 led to the identification of derivatives with moderate D(3) affinity, demonstrating the structural flexibility and potential of these compounds in targeting dopamine receptors. This work contributes to understanding the structure-affinity relationship in the design of selective ligands for neuropsychiatric disorders (Leopoldo et al., 2002).
Novel Crystalline Forms and Patents
Additionally, the discovery of novel crystalline forms of related compounds, as indicated in patents, suggests their potential in treating various disorders, including asthma, gastrointestinal diseases, pain, and depression. This underscores the chemical diversity and applicability of these molecules in medicinal chemistry and drug development (Norman, 2008).
Neuroprotective Effects
The effects of NE-100, a selective and potent σ receptor ligand, on cognitive dysfunction induced by phencyclidine in rats, underscore the potential neuroprotective applications of these compounds. Such studies contribute to the development of therapeutic agents targeting σ receptors to improve cognitive functions in neuropsychiatric conditions (Ogawa et al., 1994).
Wirkmechanismus
Target of Action
The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide, also known as N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbenzamide, are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . This can influence adenosine-related functions, as ENTs regulate extracellular adenosine levels .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect
Result of Action
The result of the compound’s action is the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This can disrupt nucleotide synthesis and chemotherapy, and influence adenosine-related functions .
Eigenschaften
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-5-4-6-17(15-16)20(25)22-9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVPZPRMLZHXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.